

SW-100: A Comprehensive Technical Profile on HDAC Isoform Selectivity

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Compound of Interest

Compound Name: SW-100

Cat. No.: B611082

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This technical guide provides an in-depth analysis of the histone deacetylase (HDAC) isoform selectivity profile of **SW-100**, a potent and highly selective HDAC6 inhibitor. The information presented herein is curated from primary research to assist in the evaluation and application of **SW-100** in preclinical and translational research settings.

Core Selectivity Profile of SW-100

SW-100 is a tetrahydroquinoline-based phenylhydroxamate compound designed for high-affinity and selective inhibition of HDAC6. It has demonstrated significant potential in models of neurodegenerative diseases. The selectivity of **SW-100** is a key attribute, contributing to its favorable pharmacological profile by minimizing off-target effects associated with pan-HDAC inhibitors.

Quantitative Inhibition Data

The inhibitory activity of **SW-100** against all 11 human HDAC isoforms has been quantitatively assessed, revealing a profound selectivity for HDAC6. The IC₅₀ values, representing the concentration of **SW-100** required to inhibit 50% of the enzyme's activity, are summarized in the table below.

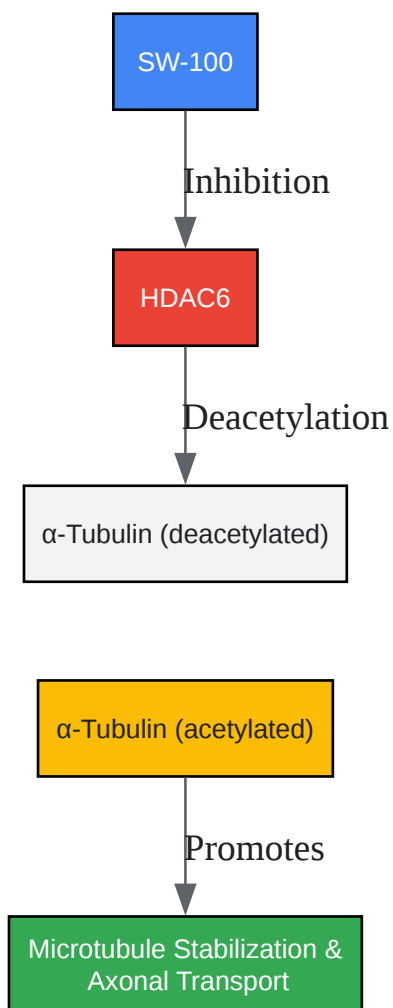
HDAC Isoform	Class	IC50 (nM)
HDAC6	IIb	2.3
HDAC1	I	>10,000
HDAC2	I	>10,000
HDAC3	I	>10,000
HDAC8	I	>10,000
HDAC4	IIa	>10,000
HDAC5	IIa	>10,000
HDAC7	IIa	>10,000
HDAC9	IIa	>10,000
HDAC10	IIb	>10,000
HDAC11	IV	>10,000

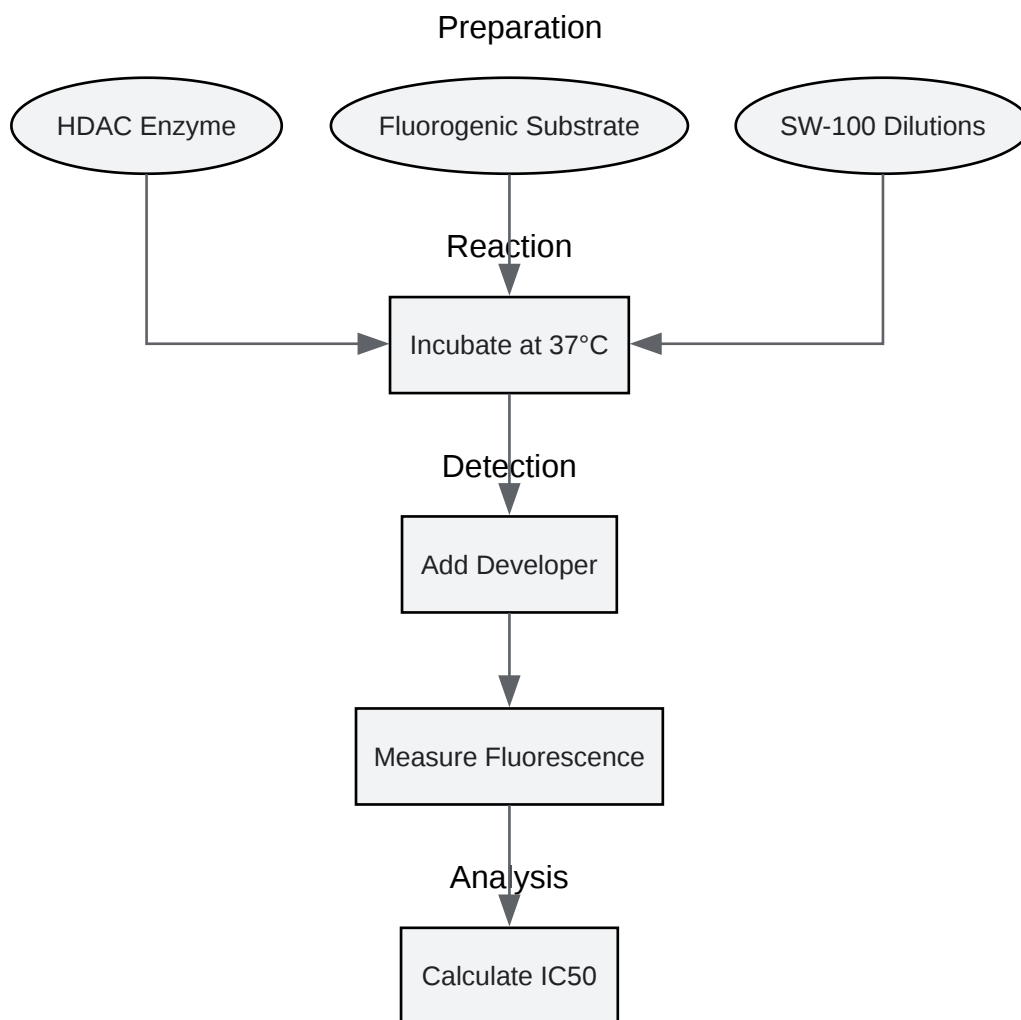
Data compiled from Kozikowski et al., 2019.[1]

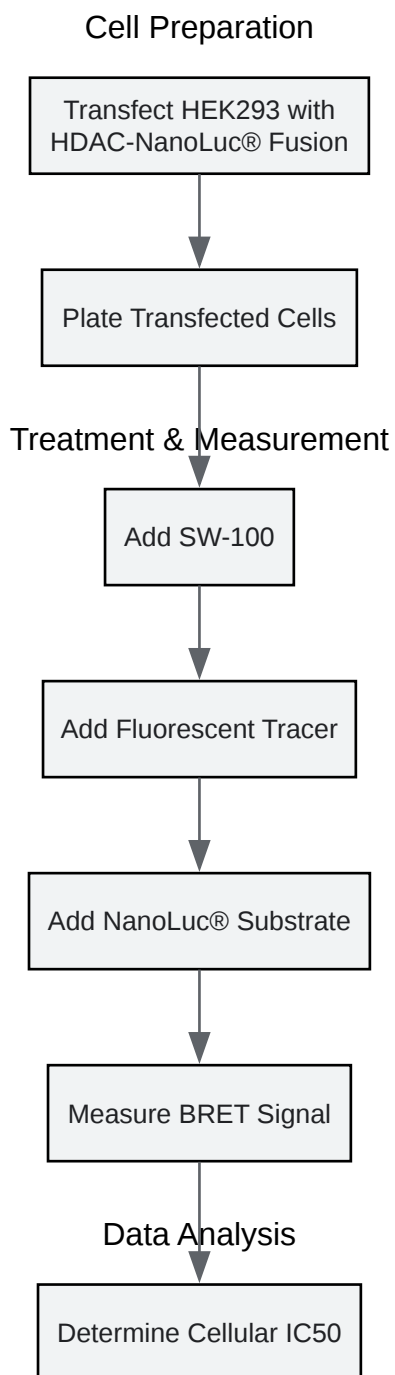
As the data indicates, **SW-100** exhibits a remarkable selectivity for HDAC6, with over a thousand-fold greater potency for this isoform compared to all other HDACs.[1] This high degree of selectivity is attributed to the specific interactions between the tetrahydroquinoline cap of **SW-100** and the unique structural features of the HDAC6 catalytic site.

Mechanism of Action and Cellular Effects

SW-100 exerts its biological effects through the selective inhibition of the α -tubulin deacetylase activity of HDAC6, which is primarily localized in the cytoplasm.[1] This leads to an increase in the acetylation of α -tubulin, a key component of microtubules, without significantly affecting histone acetylation levels.[1] The modulation of microtubule dynamics through this mechanism is thought to underlie the therapeutic potential of **SW-100** in various disease models.







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References

- 1. Brain Penetrable Histone Deacetylase 6 Inhibitor SW-100 Ameliorates Memory and Learning Impairments in a Mouse Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
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